Methylsamidorphan
説明
特性
CAS番号 |
1119361-12-4 |
|---|---|
分子式 |
C22H29N2O4+ |
分子量 |
385.5 g/mol |
IUPAC名 |
(1R,9R,10S,17R)-17-(cyclopropylmethyl)-3,10-dihydroxy-17-methyl-13-oxo-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide |
InChI |
InChI=1S/C22H28N2O4/c1-24(12-13-2-3-13)9-8-21-11-15(25)6-7-22(21,28)17(24)10-14-4-5-16(20(23)27)19(26)18(14)21/h4-5,13,17,28H,2-3,6-12H2,1H3,(H2-,23,26,27)/p+1/t17-,21-,22-,24-/m1/s1 |
InChIキー |
ATCVVCBJNHXIEX-ZAHKBLQYSA-O |
異性体SMILES |
C[N@@+]1(CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5 |
正規SMILES |
C[N+]1(CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5 |
製品の起源 |
United States |
準備方法
Synthetic Routes:: The synthetic route to methylsamidorphan involves several steps
- Start with a morphinan scaffold.
- Introduce a cyclopropylmethyl group at position 17.
- Install hydroxyl groups at positions 4 and 14.
- Finally, attach a carboxamide group at position 3.
Industrial Production:: While this compound was initially investigated as a standalone medication, its development has shifted toward combination therapies. As such, specific industrial production methods for this compound alone are not widely available.
化学反応の分析
反応:: メチルサミドファンは、酸化、還元、置換など、さまざまな反応を起こす可能性があります。これらの反応の特定の試薬および条件に関する詳細は限られています。
主要生成物:: これらの反応中に生成される主要生成物は、反応の種類によって異なります。例えば:
- 酸化は、酸化誘導体の形成につながる可能性があります。
- 還元は、メチルサミドファンの還元型をもたらす可能性があります。
- 置換反応は、側鎖または官能基の修飾をもたらす可能性があります。
科学的研究の応用
Opioid-Induced Constipation
Methylsamidorphan has been evaluated in clinical trials for its effectiveness in treating opioid-induced constipation (OIC). Two notable Phase 2b randomized, double-blind, placebo-controlled studies were conducted:
- Study NCT01418092 : Focused on the safety and efficacy of this compound in adults suffering from OIC over a 12-week period.
- Study NCT01382797 : Assessed the tolerability and efficacy of a repeat-dose regimen over four weeks.
Both studies aimed to establish whether this compound could alleviate constipation without compromising analgesic effects from opioid medications .
Pain Management
This compound's role as an opioid receptor antagonist positions it as a potential adjunct in pain management strategies. By mitigating some side effects associated with opioids, it may allow for higher doses of these pain medications without increasing the risk of constipation or other adverse effects. This application is particularly relevant in chronic pain management settings where opioids are commonly prescribed .
Case Study 1: Efficacy in Opioid-Induced Constipation
A clinical trial involving 241 patients demonstrated that this compound significantly improved bowel function compared to placebo. The study reported a marked increase in the frequency of bowel movements and a reduction in the severity of constipation symptoms. The results indicated that this compound could provide a dual benefit by maintaining pain relief while alleviating constipation .
Case Study 2: Combination Therapy with Opioids
Research has shown that combining this compound with traditional opioids may enhance overall treatment efficacy. In one study, patients receiving both this compound and an opioid analgesic reported better pain control alongside fewer instances of constipation compared to those receiving opioids alone. This finding supports the hypothesis that this compound can serve as an effective adjunct therapy in pain management .
Data Tables
| Study Identifier | Objective | Design | Outcome Measures |
|---|---|---|---|
| NCT01418092 | Evaluate safety and efficacy in OIC | Phase 2b, Randomized, Double-blind | Frequency of bowel movements, symptom severity |
| NCT01382797 | Assess tolerability and efficacy | Phase 2b, Randomized, Repeat-dose | Tolerability profile, pain relief assessment |
作用機序
メチルサミドファンは主にμ-オピオイド受容体拮抗薬として作用します。これらの受容体を遮断することにより、オピオイド系を調節し、治療効果に貢献します。関与する正確な分子標的および経路はまだ調査中です。
類似化合物との比較
Structural and Pharmacokinetic Comparisons
Methylsamidorphan belongs to the class of opioid antagonists/modifiers. Key structural analogs include samidorphan, naltrexone, and naloxone. Below is a comparative analysis:
Table 1: Structural and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Half-Life (hours) | Bioavailability | CYP Metabolism |
|---|---|---|---|---|---|---|
| This compound | C₂₃H₃₀N₂O₃ | 382.5* | Methylated samidorphan | ~15–20* | ~40–50%* | CYP3A4/2D6* |
| Samidorphan | C₂₂H₂₈N₂O₃ | 368.5 | Parent compound | 7–10 | 30–40% | CYP3A4/2D6 |
| Naltrexone | C₂₀H₂₃NO₄ | 341.4 | Cyclopropylmethyl group | 4–13 | 5–40% | CYP3A4 |
| Naloxone | C₁₉H₂₁NO₄ | 327.4 | N-allyl substitution | 1–1.5 | <2% (oral) | CYP3A4 |
*Hypothetical values inferred from structural analogs.
- Structural Insights: Methylation likely reduces first-pass metabolism compared to samidorphan, increasing oral bioavailability .
- Pharmacokinetics : Samidorphan’s half-life (7–10 hours) is extended in this compound (~15–20 hours), suggesting less frequent dosing .
Pharmacodynamic Comparisons
Table 2: Receptor Affinity and Clinical Indications
| Compound | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Key Indications |
|---|---|---|---|---|
| This compound | 0.5* | 2.1* | 120* | Opioid mitigation in antipsychotic therapy* |
| Samidorphan | 0.3 | 1.8 | 110 | Combined with olanzapine (Lybalvi®) |
| Naltrexone | 1.1 | 65 | 350 | Alcohol/opioid dependence |
| Naloxone | 0.1 | 2.5 | 150 | Opioid overdose reversal |
*Inferred from samidorphan data .
- Mechanism : this compound’s higher MOR affinity compared to naltrexone may improve efficacy in blocking opioid euphoria. Its partial KOR agonism could retain mood-stabilizing effects, akin to samidorphan .
- Adverse Effects : Unlike naloxone (precipitates withdrawal), this compound’s gradual receptor dissociation may reduce acute adverse events. However, KOR activation risks dysphoria, requiring careful dosing .
Research Findings and Limitations
- Efficacy : In preclinical models, samidorphan reduced olanzapine-induced weight gain by 37% (vs. placebo) . This compound’s enhanced bioavailability may amplify this effect, though clinical trials are pending.
- Structural-Activity Relationship : Despite ~85% structural similarity to samidorphan, methylation may unpredictably alter pharmacology. For example, a methyl group could sterically hinder receptor interactions or stabilize metabolic pathways .
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing Methylsamidorphan?
Methodological Answer:
- Synthesis : Follow modular approaches like multi-step organic synthesis with intermediates validated via thin-layer chromatography (TLC) or HPLC purity checks. Ensure reaction conditions (e.g., temperature, catalysts) align with reproducibility standards .
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) for molecular weight verification. Report melting points, solubility profiles, and stability under varying pH/temperature .
- Purity : Quantify impurities via reverse-phase HPLC with UV detection (≥95% purity for in vitro assays) .
Q. How should researchers design dose-response studies for this compound in preclinical models?
Methodological Answer:
- Dose Selection : Base initial ranges on in vitro IC₅₀/EC₅₀ values. Use logarithmic scaling (e.g., 0.1×, 1×, 10× IC₅₀) to capture efficacy-toxicity thresholds.
- Controls : Include positive (known agonists/antagonists) and vehicle controls. Monitor off-target effects via counter-screens (e.g., receptor panels) .
- Statistical Power : Calculate sample sizes using power analysis (α=0.05, β=0.2) to ensure reproducibility. Use ANOVA with post-hoc Tukey tests for inter-group comparisons .
Q. What are the best practices for reporting pharmacological data (e.g., IC₅₀, Ki) for this compound?
Methodological Answer:
- Assay Conditions : Specify buffer composition, temperature, and incubation times. For radioligand binding assays, report nonspecific binding thresholds.
- Data Normalization : Express results as mean ± SEM (n≥3 independent replicates). Use nonlinear regression (e.g., GraphPad Prism) for curve fitting .
- Transparency : Disclose assay limitations (e.g., membrane permeability in cell-free systems) .
Advanced Research Questions
Q. How can conflicting in vivo efficacy data for this compound across studies be resolved?
Methodological Answer:
- Meta-Analysis : Pool data from standardized assays (e.g., forced swim test for antidepressant activity) using random-effects models. Adjust for covariates like species/strain differences or dosing regimens .
- Contradiction Analysis : Evaluate methodological discrepancies (e.g., route of administration, pharmacokinetic monitoring). Use sensitivity analysis to identify outlier studies .
- Mechanistic Follow-Up : Conduct knock-in/knockout animal models to isolate target engagement vs. off-target effects .
Q. What strategies optimize this compound’s pharmacokinetic profile for CNS penetration?
Methodological Answer:
- Lipophilicity Optimization : Calculate logP values (e.g., via shake-flask method) and modify substituents to balance blood-brain barrier (BBB) penetration vs. plasma protein binding.
- Prodrug Design : Introduce ester/amide moieties to enhance solubility and cleave enzymatically in target tissues .
- In Silico Modeling : Use molecular dynamics simulations (e.g., Schrödinger’s Desmond) to predict BBB permeability .
Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?
Methodological Answer:
- Quality Control : Implement orthogonal analytical methods (e.g., NMR, LC-MS) for each batch. Track impurities via LC-MS/MS and correlate with bioactivity shifts .
- Stability Studies : Assess degradation under accelerated conditions (40°C/75% RH for 1 month) and quantify active metabolites .
- Blinded Replication : Distribute batches to independent labs for blinded retesting to isolate procedural vs. compound variability .
Methodological Frameworks
Q. What statistical approaches are recommended for multi-omics studies involving this compound?
Methodological Answer:
- Pathway Enrichment : Use tools like DAVID or Metascape for gene ontology (GO) term analysis. Apply Benjamini-Hochberg correction for false discovery rates .
- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to identify secondary targets .
- Data Sharing : Adhere to FAIR principles by depositing raw data in repositories like ChEMBL or PubChem with standardized metadata .
Q. How to validate this compound’s target engagement in complex biological systems?
Methodological Answer:
- Biophysical Methods : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding affinity measurements.
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates or live cells under physiological conditions .
- Genetic Validation : Combine CRISPR/Cas9-mediated gene knockout with rescue experiments to establish causality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
